![molecular formula C24H18BrNO4 B2486599 4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide CAS No. 923140-15-2](/img/structure/B2486599.png)
4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide
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Description
Coumarins and benzamides are classes of organic compounds known for their diverse pharmacological activities. The compound likely combines structural elements of both, suggesting potential interest in medicinal chemistry and material science.
Synthesis Analysis
Synthesis of related compounds often involves multi-step organic reactions, including esterification, Claisen-type intramolecular reactions, and Suzuki−Miyaura cross-coupling. For instance, a practical method for synthesizing a CCR5 antagonist incorporates several of these steps to achieve complex benzamide derivatives (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of chromene derivatives, including their crystalline form, has been detailed through X-ray diffraction analysis, revealing polymorphisms and specific conformational characteristics about C-N bonds (Reis et al., 2013).
Scientific Research Applications
Synthesis and Characterization
- A study by (D. Thimm et al., 2013) discusses the synthesis and characterization of a related compound, a potent GPR35 agonist. It highlights the process of radiolabeling, which could be relevant for tracing the interactions of similar compounds in biological systems.
- (Cheng De-ju, 2014) and (H. Bi, 2014) both focus on the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, which are structurally related to 4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide. These papers could provide insights into the methods used for creating such compounds.
Biological Activity and Applications
- (S. Stanchev et al., 2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, which may be relevant given the structural similarities to 4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide.
- In the realm of antibacterial research, (A. Behrami and Florent Dobroshi, 2019) report on the synthesis of 4-hydroxy-chromen-2-one derivatives and their high level of antibacterial activity, potentially offering a direction for similar research on 4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide.
Potential Medical Applications
- The work by (E. Rosca, 2020) on the development of novel oxazol-5(4H)-ones with pharmacological potential suggests a pathway for exploring similar medical applications for the compound .
Electrochemical Studies
- Investigating the redox properties of related compounds, (Jyothi Poojari et al., 2016) provide insights that could be relevant for understanding the electrochemical behavior of 4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide.
properties
IUPAC Name |
4-bromo-N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO4/c1-2-29-19-10-5-15(6-11-19)22-14-21(27)20-12-9-18(13-23(20)30-22)26-24(28)16-3-7-17(25)8-4-16/h3-14H,2H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCHTTMVCOZLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide |
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